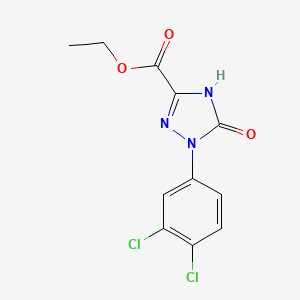

Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a 1,2,4-triazole derivative characterized by a 3,4-dichlorophenyl substituent at the N1 position and an ethyl ester group at the C3 position. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine atoms and the conjugated triazole-carboxylate system.

Properties

Molecular Formula |

C11H9Cl2N3O3 |

|---|---|

Molecular Weight |

302.11 g/mol |

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H9Cl2N3O3/c1-2-19-10(17)9-14-11(18)16(15-9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H,14,15,18) |

InChI Key |

CFHJBNLGHFTZFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate with appropriate reagents under controlled conditions. One common method includes the use of ethyl bromoacetate and sodium acetate to cyclize the intermediate hydrazinecarboxylate, forming the desired triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and solvents that facilitate the cyclization process while minimizing by-products. The reaction is typically carried out in a controlled environment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s 3,4-dichlorophenyl group distinguishes it from analogs with alternative substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

The 4-nitrophenyl analog () has a nitro group, which is more polar and reactive, likely influencing its role as a pharmaceutical intermediate.

Steric and Functional Group Variations :

- Fenchlorazole-ethyl’s 5-trichloromethyl group () introduces steric bulk and chlorine-rich hydrophobicity, which may enhance environmental persistence, a trait critical for pesticides.

Biological Activity

Ethyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (often referred to as the compound ) is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C11H9Cl2N3O3

- Molecular Weight : 302.11 g/mol

- CAS Number : 1000576-61-3

The presence of the 3,4-dichlorophenyl group is significant for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit notable anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific oncogenic pathways.

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances its antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the 3,4-dichlorophenyl group is crucial for enhancing the biological activity of triazole derivatives. Modifications at different positions on the phenyl ring can significantly affect potency:

| Compound Modification | Biological Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Variations in alkyl substituents | Altered antibacterial effectiveness |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cytotoxicity Assays : A study published in PMC demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell growth through apoptosis induction .

- Antimicrobial Testing : Research conducted on various triazole derivatives indicated that modifications leading to stronger electron-withdrawing characteristics significantly enhanced antibacterial activity .

Q & A

Q. Table 1. Synthetic Approaches

| Method | Reagents/Conditions | Yield | Key Steps |

|---|---|---|---|

| Cyclocondensation | α-bromoketone, K₂CO₃, RT | 85% | TLC monitoring, recrystallization |

| Oxime-mediated | Acetaldehyde oxime, reflux | 84.5% | Triethylamine addition, solvent partitioning |

How can researchers optimize synthesis yields in cyclization steps?

Q. Advanced Strategy for Yield Improvement

- Solvent Optimization : Replace toluene with acetonitrile for faster reaction kinetics .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Temperature Gradients : Use microwave-assisted synthesis (80–100°C) to reduce reaction time from 24 h to 2 h .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic Analytical Workflow

- ¹H/¹³C NMR : Ethyl ester protons (δ 4.4–4.5 ppm, J ≈ 7 Hz) and triazole carboxy carbon (δ 160–165 ppm) confirm regiochemistry .

- Mass Spectrometry (EI+) : Molecular ion peaks at m/z 300–350, with fragmentation indicating dichlorophenyl loss (m/z 270) .

Q. Table 2. Key NMR Signals

| Group | ¹H (δ, ppm) | ¹³C (δ, ppm) |

|---|---|---|

| Ethyl ester | 4.44–4.53 | 60.1–61.5 |

| Triazole ring | - | 154.5–160.6 |

How to resolve contradictions in NMR data between theoretical predictions and experimental results?

Q. Advanced Methodological Strategy

DFT Simulations : Use B3LYP/6-311++G** to model solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Variable-Temperature NMR : Detect rotational barriers in the dichlorophenyl group (e.g., Δδ > 0.2 ppm at 25°C vs. −40°C) .

COSY/HSQC Analysis : Assign overlapping signals (e.g., aromatic protons at δ 7.4–7.8 ppm) .

What safety precautions are necessary when handling this compound?

Q. Basic Hazard Mitigation

- Skin Sensitization (R43) : Use nitrile gloves and closed systems during synthesis .

- Environmental Toxicity (R50-53) : Employ activated carbon filtration for waste and avoid aqueous release .

Q. Table 3. Hazard Classification (EC 790/2009)

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| R43 | May cause sensitization | PPE, fume hoods |

| R50-53 | Toxic to aquatic life | Secure waste containment |

What computational methods aid in understanding electronic structure and reactivity?

Q. Advanced Computational Workflow

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions (e.g., EtOAc/hexane) .

How to determine the crystal structure using X-ray diffraction?

Q. Basic Crystallography Protocol

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Structure Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen placement .

Q. Table 4. Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (all data) | 0.045–0.052 |

What strategies elucidate degradation pathways under environmental conditions?

Q. Advanced Degradation Analysis

- Hydrolysis Studies : Reflux in NaOH/EtOH (2 h) to isolate 1-(3,4-dichlorophenyl)-5-oxo-triazole-3-carboxylic acid .

- LC-MS Monitoring : Detect intermediates (e.g., 3,4-dichloroaniline) via m/z 162 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.